molecular formula C16H17NO3 B555176 (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate CAS No. 42406-77-9

(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate

Cat. No. B555176
CAS RN: 42406-77-9
M. Wt: 271.31 g/mol
InChI Key: BVCTWRNVKLXEQC-HNNXBMFYSA-N
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Description

“(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate” is a chemical compound with the molecular formula C16H17NO3 . It adopts a folded conformation in the crystal structure . The crystal packing is stabilized by intermolecular O—H…O and N—H…O hydrogen-bonding interactions .


Molecular Structure Analysis

The molecular structure of “(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate” is characterized by a folded conformation in the crystal structure . The crystal packing is stabilized by intermolecular O—H…O and N—H…O hydrogen-bonding interactions .

Scientific Research Applications

  • Crystallography : (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate has been analyzed in crystal studies, where its molecular structure was determined through intermolecular hydrogen bonding (Chen, Lai, Zhou, & Yang, 2011).

  • Asymmetric Synthesis : This compound is utilized in the asymmetric synthesis of various fluorinated l-tyrosine derivatives, demonstrating its utility in the synthesis of bioactive molecules (Monclus, Masson, & Luxen, 1995).

  • Polymer Modification : It's used in the modification of polyvinyl alcohol/acrylic acid hydrogels, which have increased thermal stability and exhibit promising biological activities, potentially useful in medical applications (Aly & El-Mohdy, 2015).

  • Pharmacology and Biochemistry : Research has explored its role in the synthesis of various compounds with antimicrobial activity (Mickevičienė et al., 2015), the development of potent PPARγ agonists (Reynolds & Hermitage, 2001), and the synthesis of novel uterine relaxants (Viswanathan, Kodgule, & Chaudhari, 2005).

  • Material Science : It's also involved in the synthesis of hydrophilic aliphatic polyesters, indicating its utility in materials science (Trollsås et al., 2000).

  • Chemistry of Beta-Adrenolytics : This compound has been studied for its physico-chemical properties in relation to beta-adrenolytic activity, providing insights into the relationship between molecular structure and biological activity (Stankovicová et al., 2014).

  • Antifungal Peptide Design : Computational studies have examined its use in the design of antifungal peptides, highlighting its potential in drug design and development (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

properties

IUPAC Name

benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13/h1-9,15,18H,10-11,17H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCTWRNVKLXEQC-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate

CAS RN

42406-77-9
Record name 42406-77-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SN Luo, L Chen, YX Gao, PX Xu… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C16H17NO3, adopts a folded conformation in the crystal structure. The crystal packing is stabilized by intermolecular O—H⋯O and N—H⋯O hydrogen-bonding …
Number of citations: 2 scripts.iucr.org
M Chen, X Lai, C Zhou, X Yang - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The title compound, C35H31NO3, was obtained by the reaction of (S)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate and (chloromethanetriyl)tribenzene. The enantiomer has been …
Number of citations: 8 scripts.iucr.org
BH Kilarimath, VG Digge, SS Honnali… - Asian Journal of …, 2011 - indianjournals.com
A series of 5-{2-[(substituted phenyl) amino] ethyl}-1, 3, 4-oxadiazole-2-thiol (IIIa-i) derivatives were synthesized by the reaction of 3-[(substituted phenyl) amino] propanehydrazide (IIa-i) …
Number of citations: 0 www.indianjournals.com

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